2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine
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Overview
Description
2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine is an aromatic amine compound with the molecular formula C6H9NS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its thiophene ring, which is a sulfur-containing five-membered ring, and an ethoxy group attached to the ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine typically involves multiple steps:
Formation of 2-thiophenecarbaldehyde: This is achieved by reacting thiophene with N,N-dimethylformamide (DMF).
Conversion to 2-thiopheneacetaldehyde: The 2-thiophenecarbaldehyde is then reacted with isopropyl chloroacetate.
Formation of 2-thiopheneacetaldehyde oxime: This intermediate is obtained by reacting 2-thiopheneacetaldehyde with hydroxylamine hydrochloride.
Reduction to 2-thiopheneethylamine: Finally, the oxime is reduced to yield 2-thiopheneethylamine
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure the stability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various thiophene derivatives, sulfoxides, sulfones, and substituted ethanamines .
Scientific Research Applications
2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is employed in the production of advanced materials, including conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Thiopheneethylamine: Similar in structure but lacks the ethoxy group.
2-(Ethylthio)ethylamine: Contains an ethylthio group instead of a thiophene ring.
Thiophene-2-methylamine: Differs by having a methyl group instead of an ethoxy group.
Uniqueness
2-Ethoxy-2-(thiophen-2-yl)ethan-1-amine is unique due to its combination of the ethoxy group and the thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
2-ethoxy-2-thiophen-2-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-2-10-7(6-9)8-4-3-5-11-8/h3-5,7H,2,6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQGXLKVGQJUFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)C1=CC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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